PI3K/mTOR Inhibitor-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PI3K/mTOR Inhibitor-12 is a dual inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is often associated with various cancers, making this compound a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used include organometallic catalysts, protecting groups, and solvents like dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions: PI3K/mTOR Inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, amines, and ketones, which are crucial intermediates in the synthesis of this compound .
科学的研究の応用
PI3K/mTOR Inhibitor-12 has a wide range of applications in scientific research:
作用機序
PI3K/mTOR Inhibitor-12 exerts its effects by inhibiting the PI3K and mTOR pathways. It binds to the ATP-binding sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth . The molecular targets include the p110α subunit of PI3K and the mTORC1/mTORC2 complexes .
類似化合物との比較
VS-5584: A dual PI3K/mTOR inhibitor with similar activity across all class I PI3K subtypes and mTOR.
GDC-0077: An isoform-specific PI3K inhibitor with potent activity against mutant PI3Kα.
Idelalisib: A PI3K delta-specific inhibitor approved for the treatment of certain cancers.
Uniqueness: PI3K/mTOR Inhibitor-12 stands out due to its dual inhibition mechanism, targeting both PI3K and mTOR pathways simultaneously. This dual targeting approach enhances its efficacy in inhibiting tumor growth and overcoming resistance mechanisms compared to single-target inhibitors .
特性
分子式 |
C27H27F2N9O4S |
---|---|
分子量 |
611.6 g/mol |
IUPAC名 |
2,4-difluoro-N-[2-methoxy-5-[3-[1-(3-morpholin-4-ylpropyl)triazol-4-yl]imidazo[1,2-b]pyridazin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3 |
InChIキー |
SLVDFWRJWQJSRW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。